molecular formula C15H13N3O B13130800 3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole CAS No. 103950-62-5

3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole

Cat. No.: B13130800
CAS No.: 103950-62-5
M. Wt: 251.28 g/mol
InChI Key: SHVAPAXWBKSFDV-UHFFFAOYSA-N
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Description

3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole (CAS 103950-62-5) is a chemical compound with the molecular formula C 15 H 13 N 3 O and a molecular weight of 251.28 g/mol . It is part of the 1,2,4-triazole family, a class of nitrogen-containing heterocycles known for their significance in medicinal chemistry and materials science. As a specialist research chemical, it serves as a valuable building block for synthesizing more complex molecules and is a key intermediate for exploring novel chemical and biological activities. Researchers utilize this compound in developing new pharmaceutical candidates and agrochemicals, thanks to the versatile pharmacological and pesticidal properties often associated with the 1,2,4-triazole scaffold . This product is intended for laboratory research and development purposes only and is not for human consumption.

Properties

CAS No.

103950-62-5

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

3-methyl-5-phenoxy-1-phenyl-1,2,4-triazole

InChI

InChI=1S/C15H13N3O/c1-12-16-15(19-14-10-6-3-7-11-14)18(17-12)13-8-4-2-5-9-13/h2-11H,1H3

InChI Key

SHVAPAXWBKSFDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)OC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Setup and Conditions

Parameter Value/Range Notes
Raw material 5-methyl-2-phenyl-1,2,4-triazole-3-ketone Starting triazole ketone precursor
Catalyst Vanadium pentoxide (V2O5) 0.5% to 1.5% by mass relative to raw material
Solvent Tert-butyl alcohol Mass ratio raw material : solvent = 1:2 to 1:4
Oxidant Air (oxygen) Flow rate 20-30 mL/min
Temperature 40-50 °C Controlled to optimize oxidation
Reaction time 4-10 hours Typically 4-5 hours for optimal yield

Procedure Summary

  • Dissolve the triazole ketone precursor in tert-butyl alcohol.
  • Add vanadium pentoxide catalyst under continuous stirring.
  • Introduce air at a controlled flow rate to maintain oxygen supply.
  • Maintain reaction temperature between 40-50 °C.
  • Stir and react for 4-10 hours to achieve catalytic oxidation.
  • Concentrate the reaction mixture post-reaction.
  • Wash the solid product with water to purify.

Reaction Scheme

The catalytic oxidation converts the triazole ketone precursor into the corresponding triazol-5(4H)-one product with high selectivity and yield.

Yield and Purity Data from Representative Examples

Example V2O5 Catalyst (g) Air Flow (mL/min) Reaction Time (h) Product Yield (%) Product Purity (%)
1 0.1 20 5 86.6 93.5
2 0.26 20 5 89.4 94.8
3 0.26 30 4 88.1 94.6
4 0.2 20 5 85.1 93.1

Data derived from controlled laboratory experiments optimizing catalyst loading, air flow, and reaction time to maximize yield and purity.

Advantages of the Catalytic Oxidation Method

Alternative Synthetic Routes (Literature Context)

Other reported methods for related triazole derivatives include:

  • Oxidation using sodium hypochlorite (NaOCl), which has drawbacks such as high-quality reagent requirements, chlorine hazards, and large wastewater volume.
  • Hydrogen peroxide oxidation at elevated temperatures (~70 °C), yielding high purity but involving longer steps and lower equipment utilization.

These methods are less favorable compared to the catalytic oxidation method with vanadium pentoxide and air due to environmental and operational concerns.

While the above data focus on the 3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-one core, the introduction of a phenoxy group at position 5 typically involves nucleophilic aromatic substitution or etherification reactions on the triazole ring or its precursors.

  • This step may require phenol or phenol derivatives reacting under basic or catalytic conditions.
  • Careful control of reaction conditions is necessary to achieve selective phenoxy substitution without affecting the triazole ring integrity.
  • Literature on related 1,2,4-triazole derivatives suggests that such substitutions are feasible post-oxidation or via precursor modification.

Summary Table: Preparation Methods Comparison

Method Catalyst/Oxidant Temp (°C) Yield (%) Purity (%) Environmental Impact Notes
Vanadium pentoxide / Air V2O5 / Air 40-50 85-90 93-95 Low waste, green Preferred industrial method
Sodium hypochlorite oxidation NaOCl Variable Moderate Moderate High waste, hazardous Less safe, more waste
Hydrogen peroxide oxidation H2O2 ~70 ~98.7 High Moderate waste Longer steps, lower efficiency

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, biological activities, and synthesis methods of 3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole with analogous compounds:

Compound Name Substituents/Modifications Biological Activity (Potency) Synthesis Highlights References
3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole 1-phenyl, 3-methyl, 5-phenoxy Inferred: Potential anticonvulsant/anti-inflammatory (based on analogs) Likely via nucleophilic substitution or coupling (similar to )
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole 5-(4-chloro-2-fluorophenoxy), 3-amino Anticonvulsant (ED₅₀ = 1.4 mg/kg, comparable to diazepam) Condensation of aldehydes with triazole-thiols
1-Substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole Sulfonyl linkage, 5-methyl Potent and specific (mechanism undisclosed) High-throughput screening optimized
3-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole derivatives 3-(3,4-dimethoxyphenyl), 4-phenyl Anti-inflammatory (significant activity in carrageenan-induced edema models) N-acylation/S-methylation of triazole-thiones
1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole Mesitylen-sulfonyl group at position 1 Hypoglycemic (superior to tolbutamide in glucose tolerance tests) QSAR-guided design and synthesis

Key Research Findings and Trends

Anticonvulsant Activity: The 5-phenoxy substituent in triazoles is associated with enhanced CNS activity. For example, the fluorophenoxy derivative in showed ED₅₀ = 1.4 mg/kg, rivaling diazepam (ED₅₀ = 1.2 mg/kg). The target compound’s phenoxy group may similarly modulate GABAergic pathways .

Anti-Inflammatory Potential: Substituted phenyl groups at positions 3 and 4 (e.g., 3,4-dimethoxyphenyl in ) correlate with cyclooxygenase (COX) inhibition. The target compound’s 5-phenoxy and 1-phenyl groups may synergize to suppress inflammatory mediators .

Hypoglycemic and Metabolic Effects: Sulfonyl-containing triazoles () exhibit glucose-lowering effects via insulin secretion or sensitization. While the target compound lacks a sulfonyl group, its phenoxy moiety may influence metabolic pathways through alternative mechanisms, such as PPAR modulation .

Synthesis and Structural Refinement: Catalytic methods using InCl₃ () or SHELX-based crystallography (Evidences 1, 10) enable precise structural confirmation. The target compound’s synthesis likely involves similar coupling reactions, with phenoxy introduction via nucleophilic aromatic substitution .

Structure-Activity Relationships (SAR)

  • Position 1 (Phenyl) : Enhances aromatic stacking interactions with biological targets, improving binding affinity .
  • Position 3 (Methyl) : Increases metabolic stability by reducing oxidative degradation .
  • Position 5 (Phenoxy): Boosts lipophilicity, aiding blood-brain barrier penetration for CNS applications .

Limitations and Contradictions

  • Energetic Properties : Bis-triazole derivatives () exhibit lower detonation performance than classic explosives, but this is irrelevant to pharmacological applications .
  • Specificity vs. Potency: Sulfonyl-linked triazoles () show higher specificity than carbonyl-amide analogs, suggesting the target compound’s phenoxy group may balance both traits .

Biological Activity

3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, characterized by its unique substitution pattern that imparts distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicine and industry.

Molecular Characteristics :

  • CAS Number : 103950-62-5
  • Molecular Formula : C15H13N3O
  • Molecular Weight : 251.28 g/mol
  • IUPAC Name : 3-methyl-5-phenoxy-1-phenyl-1,2,4-triazole
PropertyValue
CAS No.103950-62-5
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
IUPAC Name3-methyl-5-phenoxy-1-phenyl-1,2,4-triazole

The biological activity of 3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole primarily involves its interaction with specific molecular targets. It has been observed to inhibit certain enzymes by binding to their active sites, which disrupts various biological pathways. This inhibition can lead to a range of pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds in the triazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 3-Methyl-5-phenoxy-1H-triazole demonstrate effectiveness against various bacterial strains such as E. coli and S. aureus, as well as fungal pathogens like A. flavus and A. niger .

Anticancer Effects

The anticancer potential of 3-Methyl-5-phenoxy-1H-triazole has been explored in various studies. It has shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel7402 (liver cancer). For example, certain derivatives demonstrated IC50 values indicating potent cytotoxicity against these cell lines . The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in critical biological processes. Notably, it has shown promise as an enzyme inhibitor in metabolic pathways linked to cancer progression and microbial resistance .

Study on Anticancer Activity

In a study evaluating the cytotoxic effects of various triazole derivatives, including 3-Methyl-5-phenoxy-1H-triazole, it was found that specific substitutions on the phenyl ring significantly enhanced anticancer activity. The study reported that compounds with electron-withdrawing groups exhibited higher potency against MCF-7 cells compared to those with electron-donating groups .

Antimicrobial Screening

Another research effort focused on the antimicrobial efficacy of triazole derivatives against common pathogenic bacteria and fungi. The results indicated that compounds structurally related to 3-Methyl-5-phenoxy exhibited significant bacteriostatic effects against S. aureus and E. coli, highlighting their potential use in treating infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methyl-5-phenoxy-1-phenyl-1H-1,2,4-triazole?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzamides and arylhydrazines. For example, refluxing N-(dimethylaminomethylene)-4-(methylsulfonyl)benzamide with 4-methoxyphenylhydrazine hydrochloride in ethanol for 25 hours, followed by purification via silica gel chromatography (toluene/dioxane 70:30) and recrystallization from ethanol . Key parameters include solvent choice (ethanol for reflux), stoichiometric ratios (equimolar reactants), and chromatographic eluents for isolating the product.

Q. How is the structural characterization of this compound validated?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • 1H NMR (DMSO-d6, 400 MHz): Peaks at δ 1.37 (CH3 triplet), 4.34 (CH2 quartet), and aromatic protons at δ 7.47–7.93 .
  • Elemental analysis : Match calculated vs. observed values (e.g., C: 63.48% vs. 63.25%) to confirm purity .
  • IR spectroscopy : Identify functional groups like C-N (≈1600 cm⁻¹) and aromatic C-H stretches .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
  • Ventilation : Use fume hoods with local exhaust systems to prevent inhalation of dust/volatiles .
  • Waste disposal : Collect spills in sealed containers and dispose via approved hazardous waste facilities to avoid environmental release (H411) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved?

  • Methodological Answer :

  • Refinement with SHELXL : Apply restraints for disordered atoms and use TWIN/BASF commands for twinned data .
  • Validation tools : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .
  • High-resolution data : Collect datasets at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Q. How to design biological activity assays (e.g., COX-2 inhibition)?

  • Methodological Answer :

  • Enzyme inhibition assays : Use recombinant COX-2 enzyme and measure IC50 via spectrophotometric monitoring of prostaglandin conversion .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities, referencing triazole derivatives’ interactions with COX-2 active sites .
  • Statistical validation : Apply error analysis (e.g., standard deviation across triplicate trials) using tools like Data Reduction and Error Analysis for the Physical Sciences .

Q. What computational methods analyze electronic properties or reaction mechanisms?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Mechanistic studies : Simulate reaction pathways (e.g., cyclocondensation) using Gaussian09 to identify transition states and activation energies .

Data Contradiction and Validation

Q. How to address conflicting spectroscopic vs. crystallographic data?

  • Methodological Answer :

  • Cross-validation : Compare NMR-derived bond lengths/angles with X-ray diffraction data. For example, aromatic proton chemical shifts should align with crystallographic phenyl ring geometries .
  • Error analysis : Use tools like Numerical Recipes in C to calculate confidence intervals for elemental analysis discrepancies (e.g., ±0.2% tolerance for carbon content) .

Tables for Key Data

Technique Key Parameters Reference
Synthesis Reflux time: 25 h; Solvent: Ethanol
1H NMR δ 1.37 (CH3), δ 4.34 (CH2), δ 7.47–7.93 (Ph)
Crystallography SHELXL refinement; TWIN/BASF commands
DFT Calculations B3LYP/6-31G*; HOMO-LUMO gap analysis

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